molecular formula C20H18O4 B176751 5-Dehydroxyparatocarpin K CAS No. 124858-37-3

5-Dehydroxyparatocarpin K

Cat. No.: B176751
CAS No.: 124858-37-3
M. Wt: 322.4 g/mol
InChI Key: AZNAWXMYPBINIJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dehydroxyparatocarpin K typically involves the extraction from natural sources such as Psoralea plants. The extraction process includes solvent extraction followed by purification using chromatographic techniques

Industrial Production Methods

Industrial production of this compound is not widely established due to its natural occurrence and the complexity of its synthesis. Most of the available compound is obtained through extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

5-Dehydroxyparatocarpin K can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Dehydroxyparatocarpin K include:

Comparison

Compared to these similar compounds, this compound is unique due to its specific structural features and bioactivity profile. While all these compounds share a common origin from natural sources and exhibit potential bioactivities, this compound stands out for its specific interactions with oxidative stress pathways .

Properties

IUPAC Name

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAWXMYPBINIJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Dehydroxyparatocarpin K
Reactant of Route 2
5-Dehydroxyparatocarpin K
Reactant of Route 3
5-Dehydroxyparatocarpin K
Reactant of Route 4
5-Dehydroxyparatocarpin K
Reactant of Route 5
5-Dehydroxyparatocarpin K
Reactant of Route 6
5-Dehydroxyparatocarpin K
Customer
Q & A

Q1: How does 5-Dehydroxyparatocarpin K interact with KRAS G12D, and what are the potential downstream effects?

A: The research suggests that this compound binds to the switch I/II regions of the KRAS G12D mutant protein with a binding affinity of -8.8 Kcal/mol []. This binding is predicted to interfere with the protein's ability to transition between its active and inactive conformations, ultimately inhibiting its function. This inhibition could have significant downstream effects, as KRAS G12D is involved in crucial signaling pathways that regulate cell growth and proliferation. By inhibiting KRAS G12D, this compound could potentially disrupt these pathways and inhibit the uncontrolled growth characteristic of cancer cells.

Q2: What computational methods were used to study this compound and its interaction with KRAS G12D?

A2: The researchers utilized several computational methods to investigate this compound and its interaction with KRAS G12D. These include:

  • Molecular docking: This method was used to predict the binding mode and affinity of this compound to the KRAS G12D protein [].
  • Steered molecular dynamics (SMD) simulations: These simulations were used to assess the stability of the binding interaction between this compound and KRAS G12D [].
  • Molecular dynamics (MD) simulations: These simulations were performed to evaluate the dynamic behavior of the protein-ligand complex over time [].
  • Toxicity predictions: In silico models were used to predict the potential toxicity of this compound [].
  • Cancer cell line cytotoxicity predictions: Computational models were employed to predict the potential efficacy of this compound against cancer cell lines harboring the KRAS G12D mutation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.